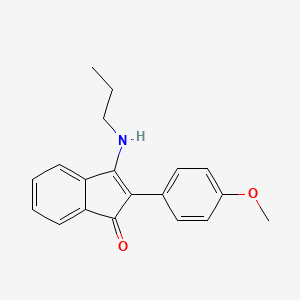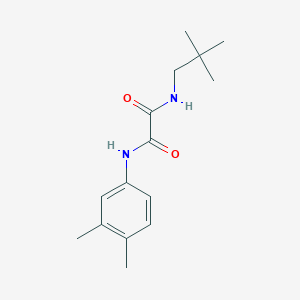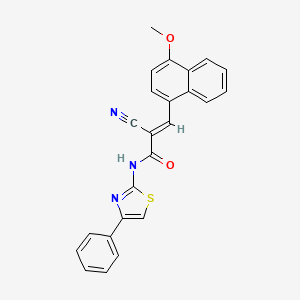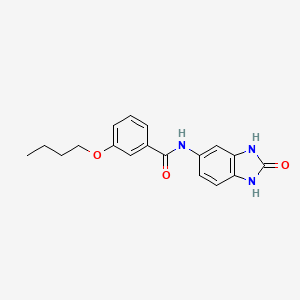
2-(4-methoxyphenyl)-3-(propylamino)-1H-inden-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-methoxyphenyl)-3-(propylamino)-1H-inden-1-one often involves complex organic reactions. For instance, molecular structures such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline have been synthesized through the Schiff bases reduction route, showcasing the intricate steps involved in creating compounds with similar functional groups (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound, such as 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, has been characterized using techniques like X-ray diffraction, revealing their dimer nature and crystallization in specific crystal classes (Thippeswamy et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds similar to this compound can be complex. For example, the reaction of acylaminocyanoesters with specific sulfides leading to substituted aminothiazoles demonstrates the diverse chemical reactions such structures can undergo (Golankiewicz et al., 1985).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns of compounds related to this compound, provide insight into their stability and interactions. For instance, the structural investigation of compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid reveals significant intramolecular and intermolecular interactions, contributing to their physical stability (Venkatesan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are crucial for understanding the potential applications of compounds like this compound. Studies on related compounds, such as the synthesis and antimicrobial activity of 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, shed light on their chemical behavior and potential use in creating new pharmaceuticals (Nagamani et al., 2018).
Applications De Recherche Scientifique
Photoinduced Intramolecular Charge Transfer
Research into substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveals the impact of substituents like methoxy on the photochemical behavior of these compounds. Such studies highlight the formation of twisted intramolecular charge transfer (TICT) states, which are crucial for understanding the photophysics of materials and could inform the design of novel photonic devices or sensors (Yang et al., 2004).
Synthesis of Polysubstituted Pyrroles
In the realm of synthetic organic chemistry, the development of metal-free methods for synthesizing polysubstituted pyrrole derivatives has been explored. Using 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one among other substrates, efficient synthesis in aqueous mediums using surfactants has been demonstrated. This research is pivotal for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Kumar et al., 2017).
Advanced Material Research
Investigations into the structural aspects of similar compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, provide insights into their crystal structure, spectroscopy, and quantum chemical calculations. Such studies are foundational for the development of advanced materials with specific optical or chemical properties. The detailed analysis of molecular interactions contributes to a better understanding of the material's stability and reactivity (Venkatesan et al., 2016).
Photoreactivity and Crosslinking
The exploration of photoreagents for protein crosslinking and affinity labeling further exemplifies the applications of methoxyphenyl compounds. High yield photoreagents based on 4-nitrophenyl ethers, which become reactive with amines under specific conditions, have significant implications for biochemical research, particularly in studying protein interactions and functions (Jelenc et al., 1978).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-(propylamino)inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-12-20-18-15-6-4-5-7-16(15)19(21)17(18)13-8-10-14(22-2)11-9-13/h4-11,20H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPHPGOUYWJKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4630698.png)
![N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4630707.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)

![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)
![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)
![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)


![N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4630787.png)